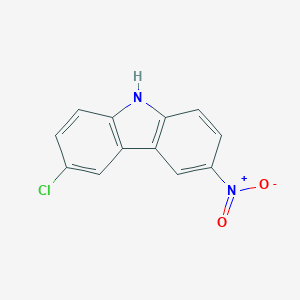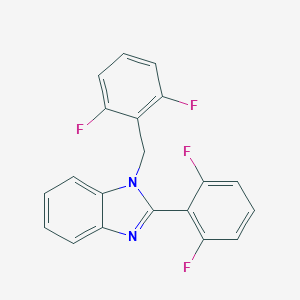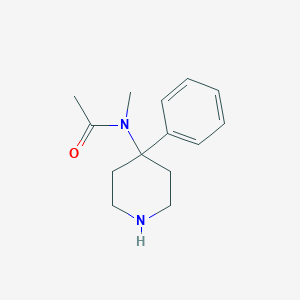
3-chloro-6-nitro-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-nitro-9H-carbazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a carbazole ring system, which has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-chloro-6-nitro-9H-carbazole is not fully understood. However, it is believed that the compound exerts its biological activity by interfering with various cellular pathways. For instance, it has been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Moreover, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3-chloro-6-nitro-9H-carbazole has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Additionally, it has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-6-nitro-9H-carbazole in lab experiments is its high purity. The compound can be synthesized with a relatively high yield and purified to a high degree. Moreover, it has been found to exhibit various biological activities, making it a versatile compound for research purposes. However, one of the limitations of using 3-chloro-6-nitro-9H-carbazole is its potential toxicity. The compound has been found to be toxic to certain cell lines at high concentrations.
Orientations Futures
There are several future directions for the research on 3-chloro-6-nitro-9H-carbazole. One of the areas of interest is the development of novel derivatives of the compound with improved biological activity and reduced toxicity. Additionally, the mechanism of action of the compound needs to be further elucidated to better understand its biological effects. Moreover, the compound's potential as a therapeutic agent for various diseases, such as cancer and inflammation, needs to be explored in more detail. Lastly, the compound's pharmacokinetics and pharmacodynamics need to be studied to determine its suitability for clinical use.
Conclusion:
In conclusion, 3-chloro-6-nitro-9H-carbazole is a heterocyclic aromatic compound that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. The compound's mechanism of action is not fully understood, but it is believed to interfere with various cellular pathways. Despite its potential toxicity, 3-chloro-6-nitro-9H-carbazole is a versatile compound for research purposes, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of 3-chloro-6-nitro-9H-carbazole involves the reaction of 3-chlorocarbazole with nitric acid. The reaction is carried out under acidic conditions, and the product is obtained by recrystallization. The yield of the synthesis method is relatively high, and the purity of the product can be improved by further purification techniques.
Applications De Recherche Scientifique
3-chloro-6-nitro-9H-carbazole has been extensively studied for its various biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to have antimicrobial activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
17274-73-6 |
|---|---|
Nom du produit |
3-chloro-6-nitro-9H-carbazole |
Formule moléculaire |
C12H7ClN2O2 |
Poids moléculaire |
246.65 g/mol |
Nom IUPAC |
3-chloro-6-nitro-9H-carbazole |
InChI |
InChI=1S/C12H7ClN2O2/c13-7-1-3-11-9(5-7)10-6-8(15(16)17)2-4-12(10)14-11/h1-6,14H |
Clé InChI |
LFMZIXWIKSDZPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)Cl |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2)C=CC(=C3)Cl |
Synonymes |
3-chloro-6-nitro-9H-carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)
![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)
![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)

![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)
